![molecular formula C21H17BrN4O7 B11064761 ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B11064761.png)
ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of indole and oxadiazole moieties in its structure suggests potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Spiro Compound Formation: The spiro linkage is introduced by reacting the indole and oxadiazole intermediates under specific conditions to form the spiro compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide in acetone can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. The indole and oxadiazole moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [3’-acetyl-5-chloro-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate
- Ethyl [3’-acetyl-5-fluoro-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate
Uniqueness
Ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile compound for synthetic and research applications .
Properties
Molecular Formula |
C21H17BrN4O7 |
|---|---|
Molecular Weight |
517.3 g/mol |
IUPAC Name |
ethyl 2-[3-acetyl-5'-bromo-5-(3-nitrophenyl)-2'-oxospiro[1,3,4-oxadiazole-2,3'-indole]-1'-yl]acetate |
InChI |
InChI=1S/C21H17BrN4O7/c1-3-32-18(28)11-24-17-8-7-14(22)10-16(17)21(20(24)29)25(12(2)27)23-19(33-21)13-5-4-6-15(9-13)26(30)31/h4-10H,3,11H2,1-2H3 |
InChI Key |
KFVRYKUKFGPFRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3(C1=O)N(N=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B11064694.png)

![4-[(4-Methyl-5-phenyl(1,2,4-triazol-3-ylthio))methyl]-6-(1,2,3,4-tetrahydroqui nolyl)-1,3,5-triazine-2-ylamine](/img/structure/B11064714.png)
![3-(2-chlorobenzyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11064721.png)
![1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11064726.png)
![6-[(1H-benzotriazol-1-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11064740.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11064746.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11064762.png)

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11064769.png)
![Thiazolo[4,5-d]pyrimidine-2(3H)-thione, 5-methyl-7-(4-methyl-1-piperazinyl)-3-(phenylmethyl)-](/img/structure/B11064779.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11064787.png)
